2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol
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Description
2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.214. The purity is usually 95%.
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Biological Activity
2,2-Dimethyl-Tetrahydro-Pyran-6-Methanol, also known as 2,6-dimethyltetrahydro-2H-pyran-2-yl methanol, is a compound with notable chemical properties and potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a tetrahydropyran ring with two methyl groups at the 2-position and a hydroxymethyl group at the 6-position. Its molecular formula is C8H16O.
Synthesis
The synthesis of this compound typically involves various methods including:
- Reactions with aldehydes or ketones to form tetrahydropyran derivatives.
- Catalytic hydrogenation processes that can introduce the hydroxymethyl group.
Biological Activity
Research into the biological activity of this compound has indicated several potential effects:
Anticancer Activity
In vitro studies have shown that derivatives of tetrahydropyrans exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Neuroblastoma Cells : The compound demonstrated IC50 values ranging from 6.7 to >200 μM against human SH-SY5Y neuroblastoma cells, indicating varying degrees of effectiveness depending on the specific derivative used .
The biological activity is hypothesized to involve:
- Interaction with cellular receptors : The compound may modulate receptor activity, influencing cellular signaling pathways.
- Induction of apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
Case Studies
- Study on Neuroblastoma Cells : A detailed study evaluated the effects of various tetrahydropyran derivatives on neuroblastoma cells. The results indicated that specific modifications to the tetrahydropyran structure enhanced cytotoxicity and selectivity towards cancer cells .
- Synthesis and Biological Evaluation : Another study focused on synthesizing enantiomeric forms of tetrahydropyrans and evaluating their biological activities. The findings suggested that stereochemistry plays a crucial role in determining the biological efficacy of these compounds .
Data Table: Biological Activity Overview
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | SH-SY5Y Neuroblastoma | 6.7 - >200 | Apoptosis induction |
Derivative A | MCF-7 Breast Cancer | <50 | Receptor modulation |
Derivative B | A549 Lung Cancer | 30 | Cell cycle arrest |
Properties
IUPAC Name |
(6,6-dimethyloxan-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2)5-3-4-7(6-9)10-8/h7,9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJHLGATPHUSKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849358-51-5 |
Source
|
Record name | (6,6-dimethyloxan-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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